An In-depth Technical Guide on the Core Properties of Cinnolin-8-amine
An In-depth Technical Guide on the Core Properties of Cinnolin-8-amine
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cinnolin-8-amine, a heterocyclic aromatic amine, holds potential as a scaffold in medicinal chemistry and drug discovery. This document provides a comprehensive overview of its fundamental properties, including its chemical structure, physicochemical characteristics, and a detailed protocol for its synthesis via the reduction of 8-nitrocinnoline. While specific experimental data on its biological activity and involvement in signaling pathways are limited in publicly available literature, this guide serves as a foundational resource for researchers initiating studies on this compound.
Core Properties of Cinnolin-8-amine
Cinnolin-8-amine is a bicyclic heteroaromatic compound. Its structure consists of a cinnoline core, which is a benzene ring fused to a pyridazine ring, with an amine group substituted at the 8-position.
Table 1: Physicochemical Properties of Cinnolin-8-amine
| Property | Value | Source |
| Molecular Formula | C₈H₇N₃ | PubChem CID 12669300 |
| Molecular Weight | 145.16 g/mol | PubChem CID 12669300 |
| CAS Number | 21905-84-0 | Benchchem |
| Appearance | Not specified in available literature | |
| Melting Point | Not specified in available literature | |
| Boiling Point | Not specified in available literature | |
| Solubility | Expected to be soluble in organic solvents like DMF and DCM.[1] | General knowledge on similar compounds |
| pKa | Not specified in available literature |
Table 2: Spectroscopic Data of Cinnolin-8-amine
| Technique | Data | Source |
| ¹H NMR | Data not available in searched literature. | |
| ¹³C NMR | Data not available in searched literature. | |
| Mass Spectrometry | Data not available in searched literature. | |
| Infrared (IR) Spectroscopy | Data not available in searched literature. |
Synthesis of Cinnolin-8-amine
The primary synthetic route to Cinnolin-8-amine is through the reduction of 8-nitrocinnoline.
Experimental Protocol: Reduction of 8-Nitrocinnoline
This protocol is based on general methods for the reduction of nitroarenes to arylamines.
Reaction Scheme:
Figure 1: Synthesis of Cinnolin-8-amine.
Materials:
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8-Nitrocinnoline
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Zinc dust (Zn)
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Calcium chloride (CaCl₂)
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Ethanol (EtOH)
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Hydrochloric acid (HCl, concentrated)
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Sodium hydroxide (NaOH) solution
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Dichloromethane (DCM) or other suitable organic solvent
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Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
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Silica gel for column chromatography
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Thin-layer chromatography (TLC) plates
Procedure:
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Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 8-nitrocinnoline in ethanol.
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Addition of Reagents: To the stirred solution, add zinc dust and a solution of calcium chloride in water.
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Reaction: Heat the mixture to reflux. Monitor the progress of the reaction by TLC until the starting material (8-nitrocinnoline) is consumed.
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Work-up:
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Cool the reaction mixture to room temperature and filter it to remove the excess zinc dust and other solid residues.
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Concentrate the filtrate under reduced pressure to remove the ethanol.
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Redissolve the residue in water and acidify with concentrated hydrochloric acid.
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Wash the acidic aqueous solution with an organic solvent (e.g., dichloromethane) to remove any non-basic impurities.
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Basify the aqueous layer with a sodium hydroxide solution until a precipitate (the crude product) is formed.
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Extraction: Extract the product from the aqueous layer with a suitable organic solvent (e.g., dichloromethane).
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Drying and Concentration: Dry the combined organic extracts over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude Cinnolin-8-amine.
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Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) to afford pure Cinnolin-8-amine.
Workflow Diagram:
Figure 2: Experimental workflow for Cinnolin-8-amine synthesis.
Biological Activity and Signaling Pathways
Cinnoline derivatives have been reported to interact with various biological targets, including kinases and other enzymes. However, without specific studies on Cinnolin-8-amine, its precise mechanism of action and the signaling pathways it may modulate remain to be elucidated.
Logical Relationship Diagram for Investigating Biological Activity:
Figure 3: Logical workflow for biological activity screening.
Conclusion
Cinnolin-8-amine represents a chemical entity with potential for further exploration in drug discovery and development. This guide provides the currently available fundamental data and a detailed synthetic protocol to facilitate further research. The lack of extensive biological and spectroscopic data highlights a significant opportunity for novel investigations into the properties and potential applications of this compound. Future studies should focus on thorough characterization, including comprehensive spectroscopic analysis and a broad screening for biological activities, to unlock the full potential of Cinnolin-8-amine.
